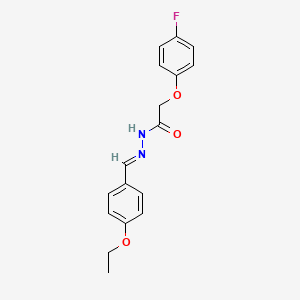![molecular formula C11H16ClN3O3 B5536595 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions, starting from simple acyclic materials and employing catalysts like L-proline or specific reagents for cyclization and functional group introduction. For instance, Prasanna et al. (2013) described the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines using an L-proline-catalyzed domino reaction, indicating a potential pathway for synthesizing complex pyrazole-containing compounds like our target molecule (Prasanna, Perumal, & Menéndez, 2013).
Molecular Structure Analysis
Molecular structure determination often utilizes techniques such as X-ray crystallography, which provides unambiguous structural data. Kumarasinghe et al. (2009) detailed the structural elucidation of pyrazole derivatives, emphasizing the importance of such techniques in confirming molecular geometry and the arrangement of functional groups (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can include cyclocondensation, oxidation, and functional group transformations. Zolfigol et al. (2006) explored the oxidation of pyrazolines to pyrazoles, suggesting a pathway for modifying pyrazole derivatives, which could be relevant for functionalizing the chloro-pyrazole moiety in our target compound (Zolfigol, Azarifar, Mallakpour, Mohammadpoor‐Baltork, Forghaniha, Maleki, & Abdollahi-Alibeik, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding a compound's behavior in different environments. Although specific data on our compound is not available, studies on similar molecules, such as those by Fedotov et al. (2022), which focus on the synthesis and properties of pyrazole-triazole derivatives, provide insight into how structural variations can influence physical properties (Fedotov, Hotsulia, & Panasenko, 2022).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are critical for predicting how a molecule might interact in chemical reactions. Studies like those by Sivakumar et al. (2020), which analyze the molecular docking and spectroscopic assembly of pyrazole derivatives, can shed light on the electronic and structural features that dictate the chemical behavior of such compounds (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).
Applications De Recherche Scientifique
Oxidizing Agent for Pyrazoline Oxidation
4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the transformation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This approach provides a moderate to good yield at room temperature, indicating the potential for 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol to serve in similar capacities or as a precursor in the synthesis of related compounds (Zolfigol et al., 2006).
Anticancer and Antimicrobial Applications
A study focused on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting significant anticancer and antimicrobial activities. These compounds, including structures similar to or derivable from 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol, demonstrated high potency against cancer cell lines and pathogenic strains, highlighting the compound's potential as a basis for developing pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Quinoxaline-based propanones structurally related to 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These studies suggest the potential application of 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol derivatives in protecting industrial materials against corrosion (Olasunkanmi & Ebenso, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(4-chloropyrazol-1-yl)-1-(6-hydroxy-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3/c12-9-5-13-15(6-9)2-1-11(17)14-3-4-18-8-10(16)7-14/h5-6,10,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRAQCAXXMHPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCN2C=C(C=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)
![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)
![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)
![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)
